molecular formula C16H9ClFNO2 B5651023 2-(3-chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

2-(3-chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B5651023
M. Wt: 301.70 g/mol
InChI Key: YCHYPTHYQJUPKD-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(3-chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one" is a complex organic molecule that likely possesses interesting chemical and physical properties due to its functional groups and structure. Similar compounds have been synthesized and analyzed to explore their potential applications in various fields, including materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through a series of reactions including condensation, cyclization, and substitution. For example, compounds with similar structures have been synthesized using condensation reactions of appropriate aldehydes and ketones in the presence of catalysts or under specific conditions to form the desired oxazolone ring structures (Bekircan et al., 2015).

Molecular Structure Analysis

X-ray crystallography and Density Functional Theory (DFT) calculations are common methods used to analyze the molecular structure of compounds. These analyses reveal the geometry, bond lengths, and angles of the molecule, as well as the molecular conformation and crystal packing. For instance, a study detailed the X-ray and DFT-calculated structures of a similar triazole compound, highlighting the dihedral angles and hydrogen bonding patterns that contribute to its stability (Șahin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the oxazolone ring can participate in various chemical reactions, including nucleophilic additions and substitutions, due to the electrophilic character of the carbonyl carbon atom. Research on similar molecules has explored their reactivity towards different organic substrates, classifying them based on their nucleophilic and electrophilic sites (Enders et al., 1996).

properties

IUPAC Name

(4Z)-2-(3-chlorophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO2/c17-12-5-2-4-11(9-12)15-19-14(16(20)21-15)8-10-3-1-6-13(18)7-10/h1-9H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHYPTHYQJUPKD-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(3-chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.